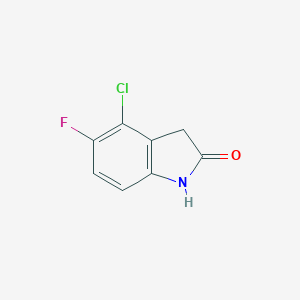

4-Cloro-5-fluoroindolin-2-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, demonstrates the potential pathways to create 4-Chloro-5-fluoroindolin-2-one through heterocyclic oriented synthesis (HOS). These pathways typically involve multistep reactions including cyclization, nitration, and reduction processes (Křupková et al., 2013).

Molecular Structure Analysis

The structure of related fluorinated compounds has been extensively analyzed through various spectroscopic methods, including NMR, IR, and Mass spectrometry, as well as single-crystal X-ray diffraction. These studies reveal the molecular geometry and confirm the identity of the synthesized compounds, providing a foundation for understanding the structure of 4-Chloro-5-fluoroindolin-2-one (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Research on similar chloro- and fluoro-substituted compounds has highlighted their reactivity and potential in synthesizing heterocycles. The presence of chlorine and fluorine atoms in the molecule significantly influences its reactivity patterns, enabling the formation of various heterocyclic scaffolds through reactions such as nucleophilic substitutions and cycloadditions (Khistiaev et al., 2008).

Physical Properties Analysis

The physical properties of compounds like 4-Chloro-5-fluoroindolin-2-one can be inferred from related studies, which explore solubility, melting points, and crystalline structures. These characteristics are crucial for understanding the compound's behavior in various solvents and temperatures, impacting its application in synthetic pathways (Gao Cao & A. Hu, 2006).

Chemical Properties Analysis

The chemical properties of 4-Chloro-5-fluoroindolin-2-one, such as acidity, basicity, and reactivity towards other chemical groups, can be assessed by studying similar fluorinated and chlorinated compounds. These properties are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which affect the compound's interaction with nucleophiles and electrophiles (Rajender Sharma et al., 2016).

Aplicaciones Científicas De Investigación

Síntesis de derivados de indol fluorados

Los indoles fluorados han recibido una atención considerable porque la incorporación de flúor en una molécula objetivo puede influir en la reactividad, la selectividad y la actividad biológica . La 4-Cloro-5-fluoroindolin-2-ona se puede utilizar en la síntesis de nuevos derivados de indol fluorados . Este enfoque explota el potencial sintético de la irradiación de microondas y la combinación de dicloruro de cobre dipiridina (CuPy 2 Cl 2) y ofrece muchas ventajas como el control total de la reacción, excelentes rendimientos del producto, tiempo de reacción más corto, procedimiento ecológico y retroalimentación rápida .

Desarrollo de medicamentos antitumorales

La this compound se puede utilizar en la síntesis de 3-sustituidas-indolin-2-onas que contienen cloropirroles . Estos compuestos han mostrado actividades antitumorales significativas. La presencia de un átomo de cloro en el anillo de pirrol fue crucial para reducir la cardiotoxicidad . La presencia de un grupo 2-(etil-amino)etilcarbamoil como sustituyente en la posición C-4′ del pirrol aumentó notablemente las actividades antitumorales . Se lograron valores de IC 50 tan bajos como 0.32, 0.67, 1.19 y 1.22 μM contra el cáncer de pulmón de células no pequeñas (A549), epitelial oral (KB), melanoma (K111) y líneas celulares de cáncer de pulmón de células grandes (NCI-H460), respectivamente .

Inhibición de la angiogénesis tumoral

La inhibición de la vía RTK, que da como resultado la inhibición de la angiogénesis tumoral, se ha convertido en una estrategia importante para descubrir nuevos fármacos antitumorales . La this compound, como parte de las 3-sustituidas-indolin-2-onas, se ha descrito como un potente inhibidor de RTK in vitro y ha demostrado propiedades antiangiogénicas in vivo .

Mecanismo De Acción

Target of Action

4-Chloro-5-fluoroindolin-2-one is a fluorinated indole derivative . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, causing various biological changes . The specific interactions and resulting changes caused by 4-Chloro-5-fluoroindolin-2-one remain to be elucidated.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Indole derivatives are known to have diverse biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Chloro-5-fluoroindolin-2-one, it is recommended to avoid dust formation and contact with skin and eyes. It should be stored in a sealed container in a dry room . Discharge into the environment must be avoided .

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTZNVWIFVMORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597986 | |

| Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103585-71-3 | |

| Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

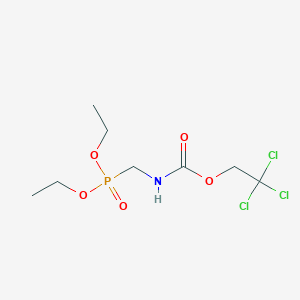

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

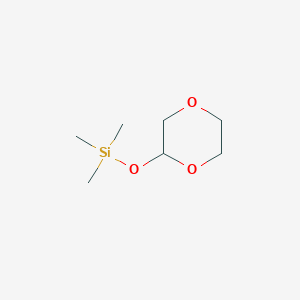

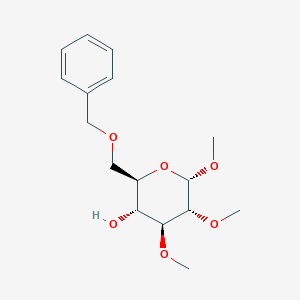

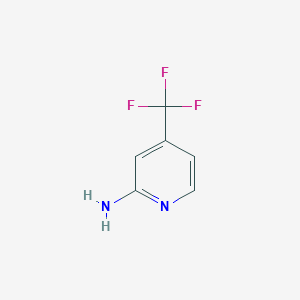

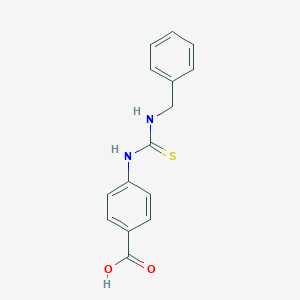

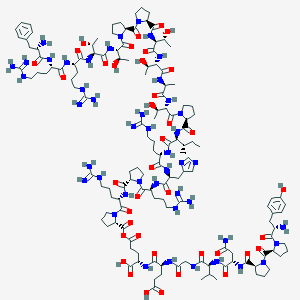

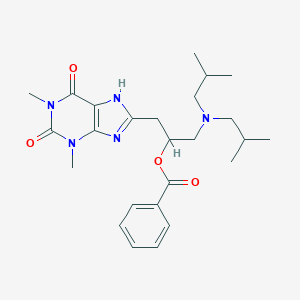

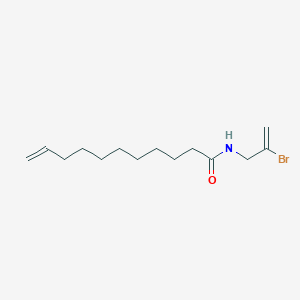

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)

![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)